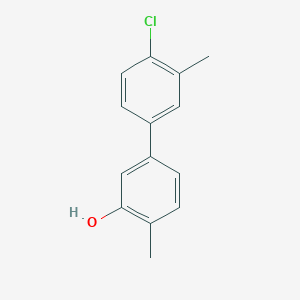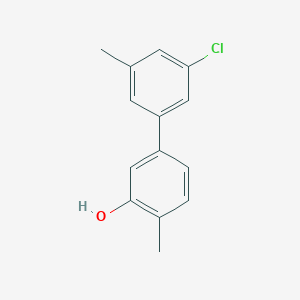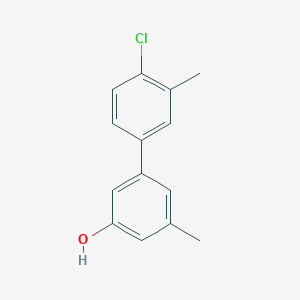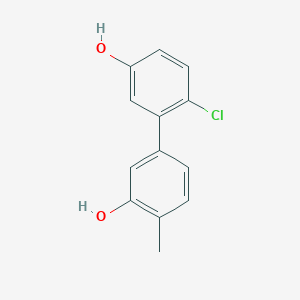
5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%, is a chemical compound derived from the aromatic compound phenol, with a chlorine atom replacing the hydrogen atom of the phenol ring. It is a colorless, crystalline solid with a melting point of 83-84°C and a boiling point of 198-199°C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. 5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%, is widely used in scientific research and industrial processes, and is also known as 4-Chloro-3-methylphenol, 4-Chloro-2-methylphenol, and 4-Chloro-2-methyl-3-methylphenol (CMP).
Wirkmechanismus
5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%, acts as a Lewis acid, forming a complex with an electron-rich species such as an amine. This complex can then react with an electron-deficient species such as an aldehyde or ketone, resulting in the formation of a new compound.
Biochemical and Physiological Effects
5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%, has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it has antifungal activity against Candida albicans, as well as antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%, in laboratory experiments is its low toxicity. It is also relatively inexpensive, making it an attractive choice for researchers on a budget. However, it is important to note that it is not soluble in water, and so must be used in organic solvents.
Zukünftige Richtungen
In the future, 5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%, could be used in the synthesis of new compounds with potential therapeutic applications. It could also be used to study the mechanism of action of other compounds, and to develop new methods of synthesis. Additionally, it could be used to study the biochemical and physiological effects of various compounds, and to develop new antifungal and antibacterial agents. Finally, it could be used to develop new methods for the detection and quantification of other compounds.
Synthesemethoden
5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%, can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the sodium salt of 4-chloro-3-methylphenol. This is then reacted with 2-methylphenol to form the desired product, 5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%, has a wide variety of scientific research applications. It is used in the synthesis of various compounds such as 2-(4-chloro-3-methylphenyl)-3-methylthiophene, 2-(4-chloro-3-methylphenyl)-4-methylthiophene, and 5-(4-chloro-3-methylphenyl)-2-methyl-1,3-dioxane. It is also used as a reagent in the synthesis of various pharmaceuticals and other compounds.
Eigenschaften
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-12(8-14(9)16)11-5-6-13(15)10(2)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNYMEQTSKBZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683866 |
Source


|
| Record name | 4'-Chloro-3',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-21-8 |
Source


|
| Record name | 4'-Chloro-3',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














